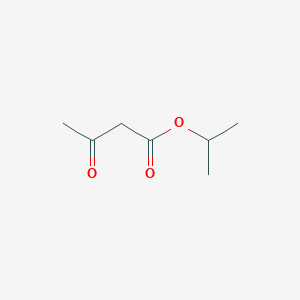
Rugulosin
概要
説明
Rugulosin is an anthraquinoid mycotoxin with the molecular formula C30H22O10, produced by Penicillium species . It is known to be hepatotoxic and carcinogenic .
Synthesis Analysis
The chemoenzymatic synthesis of Rugulosin involves a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues in three to four steps starting from anthraquinones .Molecular Structure Analysis
The biosynthetic analysis suggests that the oxidation of rugulosin to rugulin analogues must involve the conversion of enol to keto followed by oxidative coupling .Chemical Reactions Analysis
The work supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .Physical And Chemical Properties Analysis
The solubility of the starting material during oxidation is a key factor for high conversion. Therefore, ceric ammonium nitrate (CAN), which is water-soluble and is a strong oxidizing agent, was employed .科学的研究の応用
Bioinsecticide
Rugulosin has been identified as a bioinsecticide, offering a natural alternative to chemical pesticides . It is isolated mainly from fungi like Penicillium rugulosum and has shown effectiveness against certain insect pests. The compound’s mode of action as a bioinsecticide is still under investigation, but it is believed to disrupt the normal physiological processes of insects.
Antimicrobial Activity
Rugulosin exhibits antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) . This makes it a potential candidate for developing new antibiotics or antiseptics, especially in a time when antibiotic resistance is a growing concern.
Chemoenzymatic Synthesis
The chemoenzymatic synthesis of Rugulosin analogues has been reported, which supports the dimerization between variously substituted monomeric intermediates during biosynthesis . This synthetic approach is significant for the production of Rugulosin and its derivatives for further biological studies.
Biological Activities
Rugulosin and its analogues have been associated with a range of biological activities, including hepatotoxic and potentially carcinogenic effects . These activities are important for understanding the safety profile of Rugulosin and for considering its environmental impact.
Biosynthesis Study
The intertwined biosynthesis of Rugulosin and related compounds provides insights into the formation of cage-structured bisanthraquinones . Understanding this biosynthesis is crucial for the development of synthetic biology approaches to produce these compounds.
Fungal and Lichen Species Research
Rugulosin is also used in the study of various fungal and lichen species from which it is isolated . Research in this area can lead to the discovery of new species or novel bioactive compounds.
作用機序
Target of Action
Rugulosin, a bis-anthraquinoid pigment produced by fungi such as Penicillium rugulosum Thom , primarily targets the enzyme squalene epoxidase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
Rugulosin’s mechanism of action involves the specific binding to the active site of squalene epoxidase, thereby inhibiting its enzymatic activity and disrupting ergosterol synthesis . This interaction with its target leads to changes in the normal functioning of the fungal cell, affecting its growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by rugulosin is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, rugulosin disrupts the conversion of squalene to 2,3-oxidosqualene, a critical step in the production of ergosterol . The downstream effects of this disruption include impaired cell membrane integrity and function, which can lead to cell death.
Result of Action
At the molecular level, rugulosin’s inhibition of squalene epoxidase leads to a decrease in ergosterol synthesis, disrupting the integrity of the fungal cell membrane . At the cellular level, this can result in impaired cell function and potentially cell death, providing a basis for rugulosin’s potential antifungal activity.
Safety and Hazards
Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The chemoenzymatic synthesis of a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues in three to four steps starting from anthraquinones supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .
特性
IUPAC Name |
8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPVUTXKUGISP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rugulosin | |
CAS RN |
21884-45-7, 23537-16-8 | |
| Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RUGULOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | RUGULOSIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Rugulosin exhibits its biological activity mainly through the inhibition of heat shock protein 90 (Hsp90) ATPase activity. [] This inhibition occurs through direct binding of rugulosin to the N-terminal domain of Hsp90, which houses the ATPase active site. []
A: By inhibiting Hsp90, rugulosin disrupts the chaperone's ability to stabilize and regulate client proteins, many of which are involved in cancer cell growth and survival. Specifically, rugulosin has been shown to downregulate the expression of client proteins Akt and Raf-1 in HeLa cells. []
A: Besides Hsp90, rugulosin has been shown to bind to nucleic acids, specifically single-stranded DNA and polypurine nucleotides. [, ] This interaction is thought to contribute to its inhibitory effects on DNA replication, transcription, and repair. [, ]
A: Rubroskyrin, a closely related bis-anthraquinone to rugulosin, undergoes enzymatic reduction by NADH/microsomes, followed by autoxidation, leading to the production of hydrogen peroxide and superoxide anion. [] This redox cycling may contribute to its mutagenicity. While rugulosin itself doesn't undergo the same redox cycling, its structural similarity to rubroskyrin suggests that redox activity might play a role in its toxicity. []
A: Rugulosin has the molecular formula C30H22O10 and a molecular weight of 542.49 g/mol. [, ]
ANone: Several spectroscopic methods have proven valuable in characterizing rugulosin:
- NMR Spectroscopy: 1H and 13C NMR, along with 2D techniques like COSY, HMQC, HMBC, and ROESY, have been extensively used to elucidate the structure and stereochemistry of rugulosin and its analogues. [, , , , , , ]
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides accurate mass measurements for structural confirmation. [, ]
- Circular Dichroism (CD) Spectroscopy: CD has been employed to study the axial chirality and conformation of rugulosin and its analogues. [, ]
- Infrared (IR) Spectroscopy: IR spectroscopy, particularly the analysis of carbonyl and hydroxyl stretching vibrations, provides insights into rugulosin's functional groups and hydrogen bonding patterns. []
A: While computational studies on rugulosin are limited, molecular docking simulations have been used to investigate its binding interactions with the N-terminal domain of Hsp90. [] These simulations provided insights into the potential binding mode and key residues involved in the interaction.
ANone: Studies on rugulosin analogues have revealed crucial structure-activity relationships:
- Dimerization: The dimeric structure of rugulosin is essential for its activity, as monomeric anthraquinones show significantly lower potency. [, ]
- Hydroxyl Groups: The number and position of hydroxyl groups on the anthraquinone rings play a role in binding affinity and selectivity towards different targets. [, , ]
- Stereochemistry: The stereochemistry of the chiral centers in rugulosin influences its biological activity, with different enantiomers and diastereomers displaying varying levels of potency and toxicity. [, , , , ]
ANone: Information about rugulosin's stability in various formulations or specific strategies to enhance its stability is limited in the provided research.
A: While limited data is available on different administration routes, studies in mice suggest that subcutaneous administration of rugulosin results in pronounced hepatotoxicity compared to oral administration. [, ] This difference might be attributed to variations in absorption, distribution, and metabolism based on the route of administration.
ANone: Several in vitro assays have been employed to assess rugulosin's biological effects:
- Antibacterial Assays: Rugulosin exhibits inhibitory activity against various bacteria, particularly Gram-positive bacteria like Streptococcus and Corynebacterium species. [, , ] It also shows activity against methicillin-resistant Staphylococcus aureus (MRSA). [, ] Minimum inhibitory concentration (MIC) values are often used to quantify its antibacterial potency. [, ]
- Cytotoxicity Assays: Rugulosin displays cytotoxic activity against various cancer cell lines, including HeLa cells. [, ] Its cytotoxic potential has been evaluated using assays like the MTT assay, which measures cell viability. []
- Enzyme Inhibition Assays: Rugulosin's inhibitory activity against Hsp90 ATPase has been investigated using in vitro assays that monitor ATP hydrolysis in the presence of the compound. [] IC50 values are commonly used to quantify its inhibitory potency. []
ANone: In vivo studies, mainly conducted in mice, have provided valuable insights into rugulosin's toxicity and potential carcinogenicity:
- Hepatotoxicity: Rugulosin exhibits significant hepatotoxicity, causing liver damage characterized by fatty degeneration, liver cell necrosis, and mitochondrial dysfunction. [, ] The severity of liver injury appears to be dose-dependent and influenced by the route of administration. [, ]
- Anti-influenza Activity: Rugulosin has demonstrated anti-influenza activity in both chicken egg models and mouse models. [] It appears to exert its antiviral effects by directly inactivating the influenza virus. []
ANone: Research on rugulosin has utilized various animal models, including:
- Mice: Mice have been extensively used to investigate rugulosin's hepatotoxicity, carcinogenicity, and anti-influenza activity. [, , ] Different mouse strains, such as ddY and DDD mice, have been employed to study its effects. [, ]
- Chicken Embryos: Chicken embryos have been used to assess rugulosin's antiviral activity against influenza virus. [] The compound's ability to protect embryonated eggs from viral infection has been evaluated. []
A: Rugulosin is primarily known for its hepatotoxicity, causing liver damage in animal models. [, ] It can induce fatty degeneration, liver cell necrosis, and impair mitochondrial function. [, ]
A: Chronic feeding studies in mice have suggested that rugulosin might be a weak hepatocarcinogen, though its potency appears to be lower compared to other bis-anthraquinoid mycotoxins like luteoskyrin. []
A: Rugulosin is primarily produced by fungi belonging to the genus Penicillium, which are common contaminants of various foodstuffs, including rice, grains, and nuts. [, , , , ] Therefore, consumption of contaminated food products is considered the primary route of human exposure.
ANone: Various analytical methods have been developed for rugulosin analysis:
- Thin Layer Chromatography (TLC): TLC, coupled with appropriate visualization reagents, has been used for the initial screening and semi-quantitative analysis of rugulosin in food and fungal cultures. [, ]
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with diode array detection (DAD) or mass spectrometry (MS), offers sensitive and specific detection and quantification of rugulosin in complex matrices. [, , , ]
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique enables accurate quantification of rugulosin even at trace levels in various matrices, including food, biological samples, and environmental samples. [, , ]
A: Analytical methods for rugulosin quantification, like LC-MS/MS, are rigorously validated to ensure accuracy, precision, specificity, linearity, sensitivity, and robustness. [, ] These parameters are crucial for obtaining reliable and reproducible results in different matrices.
A: Rugulosin was first isolated from Penicillium rugulosum in the late 1930s. [] Key milestones in its research include:
- Early Isolation and Structural Elucidation: The initial isolation and characterization of rugulosin from P. rugulosum and later from other Penicillium species marked the beginning of its research. [, ]
- Structure Determination: Determination of rugulosin's unique cage-like structure using chemical degradation and spectroscopic methods was a significant milestone. [, ]
- Biosynthesis Studies: Investigations into rugulosin biosynthesis revealed its origin from acetate and malonate precursors. []
- Mechanism of Action Studies: Recent research has identified Hsp90 as a key target of rugulosin, providing insights into its biological activity. []
ANone: Research on rugulosin spans various scientific disciplines, including:
- Mycology and Microbiology: Understanding the ecology and biosynthesis of rugulosin-producing fungi is crucial for managing its presence in food and the environment. [, , ]
- Natural Product Chemistry: Isolation, structural elucidation, and chemical synthesis of rugulosin and its analogues advance our understanding of natural product diversity and biological activity. [, , , , , ]
- Biochemistry and Molecular Biology: Investigating rugulosin's interactions with cellular targets like Hsp90 and DNA provides insights into its mechanisms of action and potential therapeutic applications. [, , ]
- Toxicology: Studying rugulosin's toxicity in various biological systems helps assess the risks associated with its presence in food and the environment. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



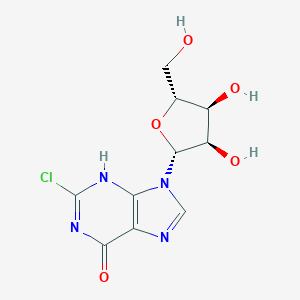
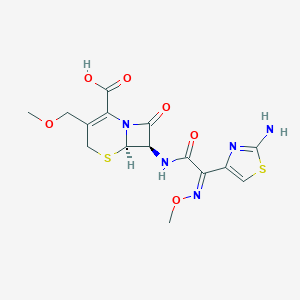

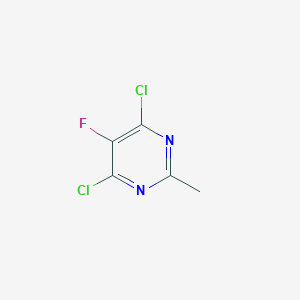
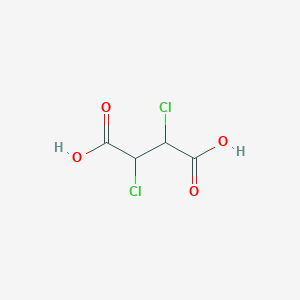
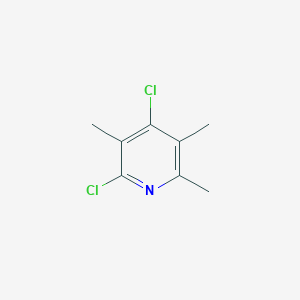

![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)

![1-Methoxycalix[6]arene](/img/structure/B17606.png)


